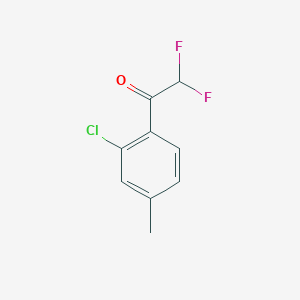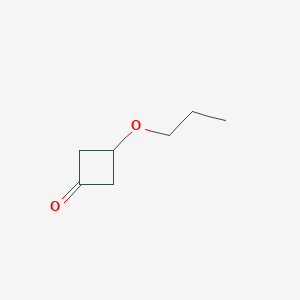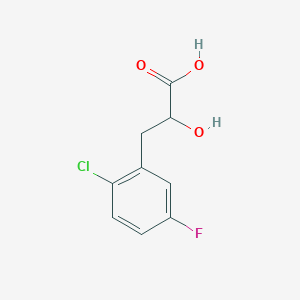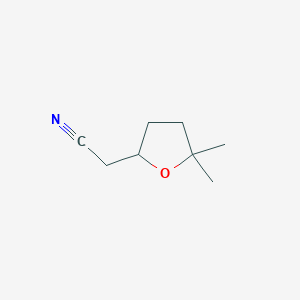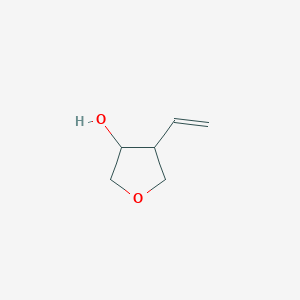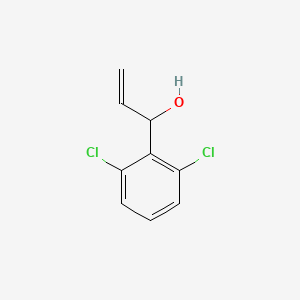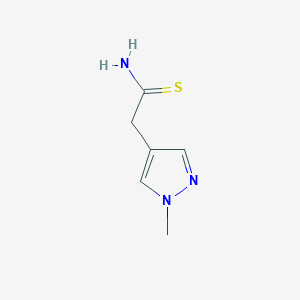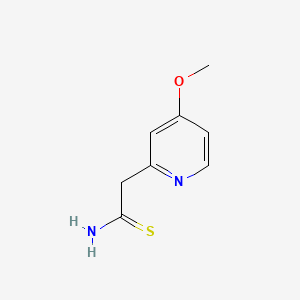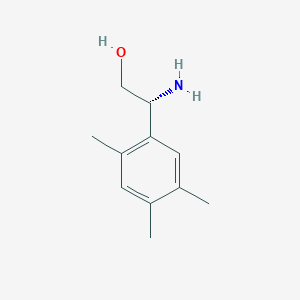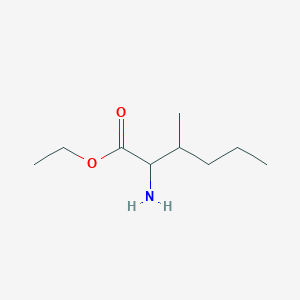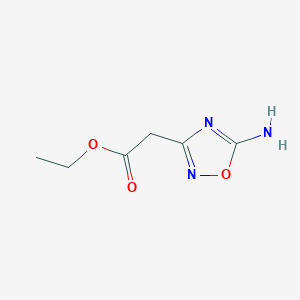![molecular formula C9H13NO4 B13614123 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain and three hydroxyl groups on the benzene ring. It is a derivative of catecholamines, which are important biological molecules involved in neurotransmission and hormonal regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol typically involves the hydroxylation of a precursor compound, followed by methylation of the amino group. One common method involves the use of catechol as a starting material, which undergoes hydroxylation and subsequent methylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective hydroxylation, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced catecholamines.
Substitution: Ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Investigated for its role in neurotransmission and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in treating conditions related to catecholamine imbalance.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It acts as a neurotransmitter and hormone, modulating various physiological processes including heart rate, blood pressure, and metabolic pathways. The hydroxyl groups play a crucial role in its binding affinity and activity at the receptor sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adrenaline (Epinephrine): Shares a similar structure but with different hydroxylation patterns.
Noradrenaline (Norepinephrine): Lacks the methyl group on the aminoethyl side-chain.
Dopamine: Contains only two hydroxyl groups on the benzene ring
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is unique due to its specific hydroxylation pattern and methylation, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role in various physiological processes make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO4 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C9H13NO4/c1-10-4-7(12)5-2-3-6(11)9(14)8(5)13/h2-3,7,10-14H,4H2,1H3 |
Clé InChI |
QQYIFKKIWGZHCT-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=C(C(=C(C=C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




